molecular formula C11H12ClNO3S B2564556 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride CAS No. 927999-47-1

4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride

Cat. No.: B2564556
CAS No.: 927999-47-1
M. Wt: 273.73
InChI Key: IZLNKWGVRCTMQE-UHFFFAOYSA-N
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Description

4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride (CAS 927999-47-1) is a chemical building block of interest in organic synthesis and drug discovery research . This compound features a sulfonyl chloride group, which is highly reactive towards nucleophiles such as amines and alcohols, making it a valuable precursor for the synthesis of sulfonamides and sulfonate esters . Its structure, which incorporates a 2-oxopiperidine (delta-lactam) moiety, is commonly found in compounds with various pharmacological activities, suggesting its utility in constructing potential therapeutic agents . As a reagent, it is typically used to introduce the 4-(2-oxo-1-piperidinyl)benzenesulfonyl group into target molecules. Researchers can leverage its reactivity to create diverse chemical libraries for high-throughput screening or to develop prodrugs. This air and moisture-sensitive compound requires careful handling under an inert atmosphere and storage in a tightly closed container to prevent degradation . Please note: This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use .

Properties

IUPAC Name

4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-6-4-9(5-7-10)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLNKWGVRCTMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-1-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Sulfonamides :
    • 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride can be used to synthesize various sulfonamide derivatives. These derivatives often exhibit enhanced pharmacological activities, including antimicrobial and anticancer properties. The reaction typically involves the nucleophilic substitution of the sulfonyl chloride with an amine or another nucleophile under basic conditions.
  • Anticancer Activity :
    • Research indicates that compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Studies have reported that certain derivatives exhibit selective inhibition against CA IX, making them candidates for cancer therapeutics .

Case Study 1: Anticancer Efficacy

A study explored the effects of a derivative synthesized from this compound on MDA-MB-231 breast cancer cells. The results showed a significant increase in apoptotic markers compared to control groups, suggesting that the compound can effectively induce programmed cell death in cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives synthesized from this compound. The study demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparative Data Table

Compound NameStructureBiological ActivityReference
4-(2-Oxo-1-piperidinyl)benzenesulfonamideStructureAnticancer, Antimicrobial
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamidesStructureAnti-inflammatory
Fluorinated benzenesulfonamidesStructureInhibitors of carbonic anhydrase

Comparison with Similar Compounds

Key Observations :

  • The 2-oxo-piperidinyl group introduces a cyclic amide moiety, which may enhance hydrogen-bonding interactions compared to aromatic heterocycles (e.g., pyrazolyl or oxazolyl) .
  • Fluorinated derivatives (e.g., 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride) exhibit lipophilic properties, making them suitable for materials science applications .

Physical and Chemical Properties

  • Melting Points :

    • Pyrazolyl derivatives (e.g., 3-(1-methyl-pyrazolyl) analog) exhibit lower melting points (76.5–78.5°C) compared to phenyl-oxazolyl derivatives (130–133°C), likely due to reduced crystallinity from the flexible pyrazolyl group .
    • The 2-oxo-piperidinyl group in the target compound may increase melting points due to hydrogen-bonding interactions, similar to oxazolyl derivatives .
  • Solubility :

    • Most benzenesulfonyl chlorides are soluble in organic solvents (e.g., ether, chloroform) but insoluble in water . The 2-oxo-piperidinyl group may enhance solubility in polar aprotic solvents (e.g., DMF) compared to fluorinated analogs .

Research Findings and Gaps

  • Reactivity : The 2-oxo-piperidinyl group may reduce electrophilicity at the sulfonyl chloride due to electron-donating effects, contrasting with electron-withdrawing substituents (e.g., fluorinated groups) .
  • Biological Activity : Piperidinyl derivatives are understudied compared to pyrazolyl or oxazolyl analogs, warranting further investigation into their enzyme inhibition or antimicrobial properties .

Biological Activity

4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClNO3S
  • Molecular Weight : 259.71 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 104.0-113.0 °C

The biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance, structure-inspired drug design has led to the identification of benzenesulfonamides as potent inhibitors of carbonic anhydrases, which are crucial for microbial survival and proliferation .

Anticancer Properties

Piperidine derivatives, including those related to this compound, have shown potential anticancer activity. In vitro studies demonstrated that certain piperidine compounds induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

CCR3 Antagonism

Research into benzylpiperidines has revealed their role as selective antagonists for CC chemokine receptors (CCR3). This activity is significant for conditions characterized by eosinophilic inflammation, such as asthma and allergic responses . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance binding affinity and selectivity for these receptors.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrase :
    • A study reported that derivatives similar to this compound demonstrated effective inhibition of carbonic anhydrases, which are implicated in various physiological processes including respiration and acid-base balance .
  • Anticancer Activity :
    • A recent investigation highlighted that certain piperidine-based compounds exhibited enhanced cytotoxic effects against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that structural modifications can lead to improved therapeutic profiles .
  • CCR3 Receptor Modulation :
    • A study focusing on N-(ureidoalkyl)-benzylpiperidines identified them as potent antagonists for CCR3, showcasing their potential in treating allergic diseases by inhibiting eosinophil migration .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialBenzenesulfonamide derivativesInhibition of carbonic anhydrase
AnticancerPiperidine derivativesInduction of apoptosis in cancer cell lines
CCR3 AntagonismBenzylpiperidinesInhibition of eosinophil migration

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via sulfonation of 4-(2-oxo-1-piperidinyl)benzene using chlorosulfonic acid, followed by purification via recrystallization in non-polar solvents. Key intermediates (e.g., 4-aminopiperidinone derivatives) are characterized using ¹H/¹³C NMR (to confirm piperidinyl ring substitution) and FT-IR (to verify sulfonyl chloride formation at ~1370 cm⁻¹ and 1170 cm⁻¹) .
  • Validation : Compare retention times in HPLC against known standards (using a mobile phase of methanol/sodium acetate buffer, pH 4.6, as described in Pharmacopeial Forum protocols) .

Q. How is the purity of this compound assessed, and what impurities are commonly observed?

  • Methodology :

  • HPLC-UV with a C18 column (65:35 methanol:buffer, pH 4.6) detects residual solvents (e.g., methylene chloride) and hydrolyzed by-products (e.g., sulfonic acids) .
  • Mass spectrometry (ESI-MS) identifies chlorinated side products (e.g., dichlorobenzene derivatives) at m/z 320–350 .
    • Critical Note : Hydrolysis is a major concern; store samples under inert gas (N₂/Ar) at –20°C to minimize degradation .

Advanced Research Questions

Q. How does the electron-withdrawing 2-oxo-piperidinyl group influence sulfonylation reactivity compared to simpler aryl sulfonyl chlorides?

  • Mechanistic Insight : The 2-oxo group increases electrophilicity at the sulfur center, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the piperidinyl ring reduces efficiency in bulky substrates.
  • Experimental Design :

  • Compare reaction rates with 4-biphenylsulfonyl chloride (no steric hindrance) using kinetic studies (e.g., NMR monitoring of aniline sulfonylation at 25°C) .
  • DFT calculations (B3LYP/6-31G*) model charge distribution at the sulfur atom to predict regioselectivity .

Q. What strategies mitigate competing hydrolysis during reactions in aqueous or protic solvents?

  • Optimization Approaches :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to stabilize the sulfonyl chloride intermediate .
  • Conduct reactions at low temperatures (0–5°C) and neutralize liberated HCl with weak bases (e.g., NaHCO₃) to suppress acid-catalyzed hydrolysis .
    • Data Contradiction Analysis : Conflicting reports on hydrolysis rates (e.g., pH 7 vs. pH 5) may arise from buffer composition differences; replicate studies using sodium 1-octanesulfonate buffers for consistency .

Q. How can cross-reactivity with tertiary amines be controlled in multi-step syntheses?

  • Methodology :

  • Protecting group strategy : Temporarily block tertiary amines with Boc groups before sulfonylation, then deprotect with TFA .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) reduce undesired sulfonamide formation by stabilizing reactive intermediates .

Data Contradiction Resolution Table

Conflict Resolution Strategy Evidence Source
Variable yields in sulfonylationOptimize stoichiometry (1.2:1 sulfonyl chloride:nucleophile) and monitor via HPLC
Discrepant hydrolysis rates in buffersStandardize buffer ionic strength (e.g., 0.1 M sodium acetate) and exclude halide salts
Divergent by-products in polar solventsConduct control reactions under anhydrous conditions with molecular sieves

Key Takeaways for Researchers

  • Synthetic Focus : Prioritize steric and electronic effects in reaction design.
  • Analytical Rigor : Use orthogonal methods (HPLC, NMR, MS) to validate purity and reactivity.
  • Contradiction Management : Replicate studies under standardized conditions (buffers, solvents) to isolate variables.

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